molecular formula C19H19N3O5S B2824745 ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate CAS No. 1448036-21-2

ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate

Cat. No. B2824745
CAS RN: 1448036-21-2
M. Wt: 401.44
InChI Key: HFNMVRMZJLOKAD-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-Juvenile Hormone Agents : Compounds structurally related to the query have been synthesized and evaluated for their anti-juvenile hormone activity, demonstrating the potential for controlling insect development and metamorphosis. These studies highlight the role of such compounds in inducing precocious metamorphosis in silkworms, indicating a clear sign of juvenile hormone deficiency (Kuwano et al., 2008; Ishiguro et al., 2003).

  • Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : A study designed classical and nonclassical analogues of 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors for thymidylate synthase and dihydrofolate reductase, showcasing their potential as antitumor agents. This research emphasizes the compound's relevance in medicinal chemistry and cancer therapy (Gangjee et al., 2009).

  • Synthesis of Herbicidal Compounds : Research on the synthesis of herbicidal ingredients, such as ZJ0273, explores the use of structurally related compounds for agricultural applications, demonstrating their effectiveness in weed control (Yang et al., 2008).

Mechanism of Action

Target of Action

The primary targets of “ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate” are currently unknown. This compound is a derivative of 2,4-dioxo-1,4-dihydrothieno[2,3-d]pyrimidine , which has been reported to exhibit fungicidal activity

Mode of Action

Given its structural similarity to known fungicides , it may interact with key enzymes or proteins in fungal pathogens, disrupting their normal functions and leading to their death.

Result of Action

Given its potential fungicidal activity , it may lead to the death of fungal cells, thereby controlling fungal infections.

properties

IUPAC Name

ethyl 3-[4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)butanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-2-27-18(25)12-5-3-6-13(11-12)20-15(23)7-4-9-22-17(24)16-14(8-10-28-16)21-19(22)26/h3,5-6,8,10-11H,2,4,7,9H2,1H3,(H,20,23)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNMVRMZJLOKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CCCN2C(=O)C3=C(C=CS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)butanamido)benzoate

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